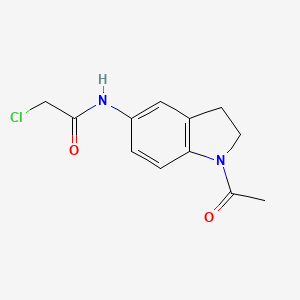

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8(16)15-5-4-9-6-10(2-3-11(9)15)14-12(17)7-13/h2-3,6H,4-5,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBNSUNJJXLBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide typically involves the acetylation of 2,3-dihydro-1H-indole followed by chlorination. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways. Specifically, it promotes the cleavage of poly ADP-ribose polymerase (PARP) and increases the activity of caspases 3 and 8, which are crucial in the apoptotic process .

- In Vitro Studies : In experiments involving HepG2 liver cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose-dependent activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Inhibition Studies : In vitro tests have demonstrated that derivatives of indole compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound and its derivatives:

- Antitumor Efficacy : A study published in Molecules evaluated various indole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound had significant cytotoxic effects, reinforcing its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of related compounds showed promising results against various pathogens, suggesting that modifications of the indole structure could enhance antimicrobial properties .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)

- Key Differences :

- Replaces the dihydroindole core with a chlorophenyl-benzoyl system.

- Exhibits intramolecular N–H···O hydrogen bonding and C–H···O dimerization in its crystal structure, stabilizing molecular packing .

- Higher molecular weight (308.16 g/mol) and aromaticity may reduce solubility compared to the target compound .

2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Derivatives

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Key Differences: Feature chloroacetamide groups attached to substituted anilines or thienyl rings rather than indoles . Alachlor (C₁₄H₂₀ClNO₂) includes a methoxymethyl group, enhancing soil persistence .

- Applications : Broad-spectrum herbicides targeting weed growth via inhibition of very-long-chain fatty acid synthesis .

Thiazolidinone- and Dioxoindole-Containing Analogues

- Example : N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (C₂₃H₂₀ClN₃O₃S₂) .

- Key Differences: Thiazolidinone ring introduces sulfur and carbonyl groups, altering electronic properties and redox activity.

- Applications : Investigated for kinase inhibition and anticancer activity .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClN₂O₂

- Molecular Weight : 252.7 g/mol

- CAS Number : 222949-03-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antiproliferative Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to cancer progression and other pathological conditions.

Antiproliferative Activity

A study focused on the antiproliferative effects of this compound revealed significant activity against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

These results indicate that this compound has a potent inhibitory effect on cell proliferation, particularly in breast and lung cancer models.

Enzyme Interaction Studies

The compound's interaction with key enzymes has been explored through various assays:

- Acetylcholinesterase (AChE) Inhibition : The compound demonstrated moderate inhibitory activity against AChE, suggesting potential neuroprotective properties.

- NMDA Receptor Binding : Research indicates that the compound may interact with NMDA receptors, which are crucial for synaptic plasticity and memory function.

Case Studies

Several case studies have examined the therapeutic potential of compounds similar to this compound:

- Neuroprotective Effects : In a study involving neurodegenerative models, compounds with similar structures showed promise in mitigating neuronal death and improving cognitive function.

- Cancer Treatment : Clinical trials exploring the efficacy of indole derivatives in treating various cancers have highlighted their role in inhibiting tumor growth and enhancing the effects of conventional therapies.

Q & A

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.